molecular formula C28H22N6O4 B11472132 1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione

1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione

Cat. No.: B11472132
M. Wt: 506.5 g/mol
InChI Key: OTRUUKFWZRSDAM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione is a complex organic compound that belongs to the class of quinazoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of Oxadiazole Rings: The synthesis begins with the preparation of 5-(4-methylphenyl)-1,3,4-oxadiazole-2-carboxylic acid, which is achieved through the cyclization of appropriate hydrazides with carboxylic acids under acidic conditions.

    Coupling with Quinazoline Core: The oxadiazole derivative is then coupled with a quinazoline-2,4(1H,3H)-dione precursor using a suitable coupling reagent, such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide), in the presence of a base like triethylamine.

    Purification: The final product is purified using column chromatography or recrystallization techniques to obtain the desired compound in high purity.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and cost-effectiveness. This can include the use of continuous flow reactors, automated synthesis platforms, and scalable purification methods.

Chemical Reactions Analysis

Types of Reactions

1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride to modify the oxadiazole rings.

    Substitution: Nucleophilic or electrophilic substitution reactions can be carried out to introduce different substituents on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a catalyst.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional hydroxyl or carbonyl groups, while reduction may produce partially or fully reduced oxadiazole rings.

Scientific Research Applications

1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and anticancer properties due to its ability to interact with biological macromolecules.

    Medicine: Explored as a potential therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of advanced materials, such as polymers and nanomaterials, due to its unique structural features.

Mechanism of Action

The mechanism of action of 1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or DNA, leading to inhibition or activation of biological processes. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer effects.

Comparison with Similar Compounds

Similar Compounds

  • 1,3-bis{[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione
  • 1,3-bis{[5-(4-methoxyphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione
  • 1,3-bis{[5-(4-nitrophenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione

Uniqueness

1,3-bis{[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl}quinazoline-2,4(1H,3H)-dione is unique due to the presence of 4-methylphenyl groups, which can influence its chemical reactivity and biological activity. The methyl groups may enhance the compound’s lipophilicity, potentially improving its ability to penetrate cell membranes and interact with intracellular targets.

Properties

Molecular Formula

C28H22N6O4

Molecular Weight

506.5 g/mol

IUPAC Name

1,3-bis[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]quinazoline-2,4-dione

InChI

InChI=1S/C28H22N6O4/c1-17-7-11-19(12-8-17)25-31-29-23(37-25)15-33-22-6-4-3-5-21(22)27(35)34(28(33)36)16-24-30-32-26(38-24)20-13-9-18(2)10-14-20/h3-14H,15-16H2,1-2H3

InChI Key

OTRUUKFWZRSDAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=CC=CC=C4C(=O)N(C3=O)CC5=NN=C(O5)C6=CC=C(C=C6)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.